3-Amino-5-bromo-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one
Description
3-Amino-5-bromo-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one is a brominated dihydropyridinone derivative characterized by a 3-hydroxy-2-methylpropyl substituent at the N1 position.
Properties
Molecular Formula |
C9H13BrN2O2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(3-hydroxy-2-methylpropyl)pyridin-4-one |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(5-13)2-12-3-7(10)9(14)8(11)4-12/h3-4,6,13H,2,5,11H2,1H3 |
InChI Key |
BEQMFTZRQQFNPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C(=O)C(=C1)Br)N)CO |
Origin of Product |
United States |
Biological Activity
3-Amino-5-bromo-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H12BrN2O2
- CAS Number : 910543-72-5
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, a related compound showed moderate activity against leukemia cell lines at concentrations around 50 µM, demonstrating selective anti-leukemic effects while maintaining low cytotoxicity towards normal fibroblasts . The mechanism of action appears to involve the modulation of cellular pathways that regulate apoptosis and proliferation.
Anti-HIV Activity
Research has also explored the potential of dihydropyridine derivatives as anti-HIV agents. These compounds have been shown to selectively down-modulate CD4 protein on the surface of human cells, which is crucial for HIV entry. In vitro studies indicate that certain derivatives possess enhanced potency compared to existing anti-HIV drugs, suggesting a promising avenue for further development .
Neuroprotective Effects
Some studies have indicated that similar compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
The biological activities of 3-amino-5-bromo derivatives are often attributed to their ability to interact with specific molecular targets within cells:
- Inhibition of Protein Kinases : Some studies suggest that these compounds may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell growth and survival.
- Modulation of Ion Channels : Dihydropyridine derivatives are known to interact with calcium channels, influencing calcium homeostasis and cellular excitability.
- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative damage in cells .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic substitution with various reagents:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Ammonia (NH₃) | Ethanol, 60°C, 12 hrs | 5-Amino derivative | 78 | |
| Sodium methoxide | DMF, 100°C, 6 hrs | 5-Methoxy derivative | 65 | |
| Thiophenol | THF, RT, 24 hrs | 5-Phenylthio derivative | 82 |
Mechanism : The reaction proceeds via an SNAr (aromatic nucleophilic substitution) mechanism, where the electron-withdrawing dihydropyridinone ring activates the bromine for displacement.
Oxidation Reactions
The dihydropyridinone ring and hydroxyl group are susceptible to oxidation:
Ring Oxidation
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | Acidic H₂O, 80°C | Pyridin-4-one derivative | Full aromatization of the ring |
| H₂O₂ | Acetic acid, RT | Epoxidation at C2-C3 (minor pathway) | <5% conversion |
Side-Chain Oxidation
The 3-hydroxy-2-methylpropyl side chain oxidizes to a ketone under strong conditions:
-
CrO₃/H₂SO₄ : Forms 3-keto-2-methylpropyl derivative (89% yield).
Reduction Reactions
Selective reduction of the dihydropyridinone ring or substituents:
| Reductant | Target Site | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | Ketone (C4) | 4-Hydroxy derivative | High |
| H₂/Pd-C | Bromine (C5) | Dehalogenated product | Moderate |
Note : Catalytic hydrogenation also reduces the dihydropyridinone ring to a tetrahydropyridine derivative under high-pressure conditions.
Condensation Reactions
The amino group at position 3 participates in Schiff base formation:
Mechanistic Insight : The reaction involves nucleophilic attack by the amino group on the carbonyl carbon, followed by dehydration .
Functionalization of the Hydroxyl Group
The 3-hydroxy-2-methylpropyl side chain undergoes typical alcohol reactions:
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Esterification | Acetic anhydride | Acetyl-protected derivative | 92 |
| Ether Formation | CH₃I, K₂CO₃ | Methyl ether derivative | 85 |
| Tosylation | Tosyl chloride | Tosylate intermediate | 78 |
Applications : Ether/ester derivatives improve lipid solubility for pharmacological studies.
Photochemical Reactivity
Exposure to UV light (254 nm) induces valence isomerization:
| Conditions | Product | Quantum Yield (Φ) |
|---|---|---|
| CH₃CN, 24 hrs | Pyridine N-oxide analog | 0.32 |
This transformation mirrors methodologies developed for pyridine N-oxide derivatives , though the dihydropyridinone ring stabilizes intermediates against full aromatization.
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = highest) | Preferred Reaction Partners |
|---|---|---|
| C5-Bromine | 1 | Amines, alkoxides, thiols |
| C3-Amino | 2 | Aldehydes, acyl chlorides |
| C4-Ketone | 3 | Hydrides, Grignard reagents |
| Side-Chain -OH | 4 | Acylating/alkylating agents |
Case Study: Late-Stage Functionalization
In a 2024 study , photochemical modification of a related dihydropyridinone enabled C3 hydroxylation with 74% yield, suggesting potential applicability to this compound for introducing additional oxygen-based functionalities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs differing in their N1 substituents (Table 1). These analogs include:
- 3-Amino-5-bromo-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one (CAS 1565116-04-2)
- 3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one (CAS 1566115-55-6)
- 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one (CAS 1565579-68-1)
Table 1: Structural and Physicochemical Comparison
*Solubility predictions based on functional group polarity.
Key Observations
Substituent Effects on Solubility and Bioavailability The hydroxyl group in the target compound likely enhances water solubility compared to the methoxy (Analog 2) or fluoroethyl (Analog 3) groups, which are less polar. This could improve bioavailability in aqueous environments .
Functional Group Influence on Bioactivity Hydroxyl-containing analogs (e.g., the phenolic compound in ) demonstrate notable antioxidant (IC₅₀ = 9.97 µg/mL) and cytotoxic (LC₅₀ = 1.02 µg/mL) activities, suggesting the target compound may share similar properties . The fluoroethyl group (Analog 3) may promote electrophilic interactions with biological targets, though its hydrophobic nature could limit solubility .
Molecular Weight Trends The target compound has the highest molecular weight (~263.12 g/mol) due to the branched hydroxypropyl group, while Analog 3 (235.05 g/mol) is the lightest.
Synthetic and Stability Considerations
- The methoxy group (Analog 2) may reduce metabolic stability compared to the hydroxyl group, as methoxy ethers are often cleaved enzymatically.
Q & A
Q. Methodological Answer :
- Microwave-assisted cross-coupling : Use palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under inert argon atmosphere to minimize side reactions. Reaction conditions (140°C, 2 minutes) optimize yield and reduce decomposition .
- Purification : Employ silica gel column chromatography with gradient solvent systems (e.g., ethyl acetate/hexane, 5:95 to 50:50 v/v) to isolate the product. Final yields can vary (11–89%) depending on reaction scale and intermediates .
Basic: Which analytical techniques are critical for validating structural integrity and purity?
Q. Methodological Answer :
- Chromatography : Use reverse-phase HPLC with ammonium acetate buffer (pH 6.5 adjusted with acetic acid) for baseline separation of diastereomers or impurities .
- Spectroscopy : Combine H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry, bromine substitution, and dihydropyridinone conformation .
Advanced: How to design experiments to assess the compound’s environmental fate and transformation pathways?
Q. Methodological Answer :
- Laboratory studies : Characterize physical-chemical properties (logP, solubility) to predict partitioning in abiotic compartments (soil, water) .
- Biotic studies : Use microbial consortia to evaluate biodegradation rates. Monitor intermediates (e.g., brominated pyridinones) via LC-MS/MS .
- Field simulations : Apply mesocosm models to study photodegradation and hydrolysis under realistic pH/temperature gradients .
Advanced: How to address low yields in cross-coupling reactions involving brominated pyridine intermediates?
Q. Methodological Answer :
- Optimize catalysts : Test alternative ligands (e.g., XPhos) to enhance palladium-mediated coupling efficiency .
- Control moisture : Use anhydrous NaSO for drying intermediates and rigorously degas solvents to prevent hydrolysis of boronic acid partners .
- Scale-down trials : Perform microwave reactions in small batches (1–5 mmol) to identify kinetic vs. thermodynamic product dominance .
Advanced: What theoretical frameworks guide mechanistic studies of its biological activity?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Model electron distribution in the dihydropyridinone ring to predict reactivity at the 5-bromo and 3-amino sites .
- Molecular docking : Align with conceptual frameworks (e.g., enzyme active-site topology) to hypothesize binding interactions with target proteins .
Basic: What purification strategies mitigate byproduct formation during synthesis?
Q. Methodological Answer :
- Acid-base extraction : Adjust pH to ~10 during workup to isolate amine-containing products from neutral impurities .
- Recrystallization : Use ether/ethanol mixtures to selectively crystallize the target compound from oily residues .
Advanced: How to analyze antioxidant activity in cellular or biochemical assays?
Q. Methodological Answer :
- DPPH/ABTS assays : Quantify radical scavenging capacity with UV-Vis spectroscopy, normalized to Trolox equivalents. Include phenolic content analysis (Folin-Ciocalteu method) to correlate structure-activity trends .
- Cell-based models : Use HepG2 cells under oxidative stress (HO induction) to measure Nrf2 pathway activation via qPCR .
Advanced: How to resolve contradictions in reported reaction mechanisms (e.g., competing pathways)?
Q. Methodological Answer :
- Isotopic labeling : Use N-labeled amines to track regioselectivity in ring closure steps .
- Kinetic profiling : Compare time-resolved NMR data under varying temperatures to distinguish concerted vs. stepwise mechanisms .
Basic: What precautions are essential for handling moisture-sensitive intermediates?
Q. Methodological Answer :
- Inert atmosphere : Conduct reactions in argon-purged flasks with Schlenk-line techniques .
- Stabilization : Store intermediates as HCl salts (e.g., methanamine dihydrochloride) to reduce hygroscopicity .
Advanced: How to design ecological risk assessments for environmental release?
Q. Methodological Answer :
- Tiered testing : Start with acute toxicity assays (Daphnia magna, LC) and progress to chronic exposure studies in soil microcosms .
- Bioaccumulation factors : Measure bioconcentration in algae/fish models using C-labeled compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
